molecular formula C7H10N2O2S B095669 2-amino-N-methylbenzenesulfonamide CAS No. 16288-77-0

2-amino-N-methylbenzenesulfonamide

Cat. No. B095669
CAS RN: 16288-77-0
M. Wt: 186.23 g/mol
InChI Key: SSEZSHJJNNLTQI-UHFFFAOYSA-N
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Description

2-amino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as N-Methyl 2-aminobenzenesulfonamide and 2-Amino-N-methyl-benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 2-amino-N-methylbenzenesulfonamide is characterized by a benzene ring substituted with a sulfonamide group and an amino group . The InChI code for the compound is 1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 80.6 Ų . The exact mass and monoisotopic mass are 186.04629874 g/mol .

Scientific Research Applications

Chemical Synthesis

“2-amino-N-methylbenzenesulfonamide” is a versatile chemical compound with wide applications in scientific research. It is used in the synthesis of various other compounds due to its unique properties .

Antimicrobial Activities

Sulfonamides, including “2-amino-N-methylbenzenesulfonamide”, are commonly used worldwide due to their antimicrobial properties . They have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .

Molecular Docking Studies

Molecular docking studies have been conducted on “2-amino-N-methylbenzenesulfonamide” to understand its interactions at the molecular level . These studies help in predicting the orientation of one molecule to a second when bound to each other to form a stable complex .

Antifungal and Herbicidal Properties

Sulfonamides are also known for their antifungal and herbicidal properties . This makes “2-amino-N-methylbenzenesulfonamide” a potential candidate for use in agriculture .

Anticancer Agents

Sulfonamides have been studied as potential anticancer agents . Therefore, “2-amino-N-methylbenzenesulfonamide” could potentially be used in cancer research .

Protease Inhibitors

Sulfonamides, including “2-amino-N-methylbenzenesulfonamide”, are also known to act as protease inhibitors . Protease inhibitors are substances that block the activity of proteases, enzymes that break down proteins and peptides. This property could be useful in various fields of biological research .

Safety and Hazards

The safety information for 2-amino-N-methylbenzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 .

Mechanism of Action

Target of Action

2-Amino-N-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their antimicrobial activities . They have been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of 2-amino-N-methylbenzenesulfonamide are likely to be bacterial cells, particularly these species.

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by 2-amino-N-methylbenzenesulfonamide is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and reproduction.

Result of Action

The primary result of the action of 2-amino-N-methylbenzenesulfonamide is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively inhibits the growth and reproduction of bacteria .

properties

IUPAC Name

2-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZSHJJNNLTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360623
Record name 2-amino-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16288-77-0
Record name 2-amino-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL) was added palladium on carbon (10%, 2 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 hours. The catalyst was filtrated and the filtrate was evaporated to afford the product 2-amino-N-methylbenzenesulfonamide (22 g, yield 98%). 1H NMR (400 MHz, CDCl3) δ ppm 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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